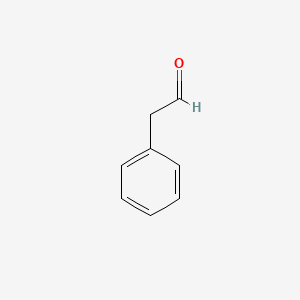
Phenylacetaldehyde
Cat. No. B1677652
Key on ui cas rn:
122-78-1
M. Wt: 120.15 g/mol
InChI Key: DTUQWGWMVIHBKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06187802B1
Procedure details


A solution of 1-(3,4-dichlorophenyl)cyclobutanecarbonitrile (6.56 g) in toluene (100 ml) was added dropwise under nitrogen to a stirred solution of benzylmagnesium chloride [prepared in the usual manner from benzyl chloride (5 ml) and magnesium (1.08 g)] in ether (100 ml). When the addition was complete, ether was distilled from the mixture until the internal temperature rose to 95° C., then the mixture was stirred at this temperature for 19 h, cooled to ambient temperature, and quenched by the dropwise addition of water (30 ml) followed by concentrated hydrochloric acid (10 ml). The mixture was stirred at 95° C. for 2.5 hours, then it was cooled to ambient temperature. The organic phase was separated, washed with water (2×100 ml) and saturated brine (100 ml), dried (Na2SO4), and the solvent was removed in vacuo. The residue was purified via flash chromatography over silica using a 5:95 mixture of ethyl acetate and toluene as eluant. Appropriate fractions were combined and the solvents removed in vacuo to give 1-[1-(3,4-dichlorophenyl)cyclobutyl]-2-phenyl)ethanone]-2-phenylethanone as a colourless oil (5.08 g) which solidified slowly at ambient temperature to give a colourless solid, m.p. 53-55° C.






Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[C:4]([C:9]2([C:13]#N)CCC2)[CH:5]=[CH:6][C:7]=1Cl.C([Mg]Cl)C1C=CC=CC=1.C(Cl)C1C=CC=CC=1.[Mg].[CH3:33][CH2:34][O:35]CC>C1(C)C=CC=CC=1>[CH:34](=[O:35])[CH3:33].[C:4]1([CH2:9][CH:13]=[O:35])[CH:5]=[CH:6][CH:7]=[CH:2][CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.56 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=CC1Cl)C1(CCC1)C#N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)[Mg]Cl
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
|
Name
|
|
|
Quantity
|
1.08 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at this temperature for 19 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
When the addition
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
ether was distilled from the mixture until the internal temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
rose to 95° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched by the dropwise addition of water (30 ml)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at 95° C. for 2.5 hours
|
|
Duration
|
2.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
it was cooled to ambient temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (2×100 ml) and saturated brine (100 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified via flash chromatography over silica using
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a 5:95 mixture of ethyl acetate and toluene as eluant
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvents removed in vacuo
|
Outcomes


Product
Details
Reaction Time |
19 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)CC=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.08 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
